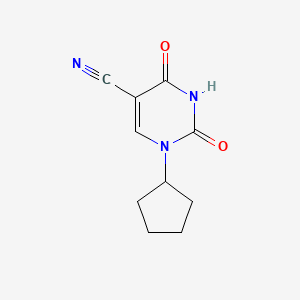
1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Übersicht
Beschreibung
1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (referred to as CPDTP) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of CPDTP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
CPDTP is characterized by its unique tetrahydropyrimidine structure which contributes to its biological properties. The molecular formula is , and its structure includes a cyclopentyl group and a carbonitrile moiety that are critical for its activity.
Antimicrobial Activity
Research indicates that CPDTP exhibits significant antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains. For instance, a study found that CPDTP showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Anticancer Activity
CPDTP has also been evaluated for its anticancer potential. A notable case study involved testing its effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that CPDTP inhibited cell proliferation in a dose-dependent manner, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The mechanism by which CPDTP exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : CPDTP interferes with the synthesis of nucleic acids in bacterial cells, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, CPDTP has been shown to induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death .
- Antioxidant Activity : Additionally, CPDTP exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
Case Studies
Several studies have highlighted the biological activities of CPDTP:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various dioxo-tetrahydropyrimidines, including CPDTP. The findings suggested that compounds with similar structures could serve as lead compounds for developing new antibiotics .
- Cancer Cell Line Study : Another research project focused on the cytotoxic effects of CPDTP on different cancer cell lines. The study concluded that the compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells .
Eigenschaften
IUPAC Name |
1-cyclopentyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCMEKSCAJRTAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















